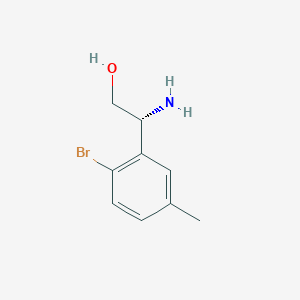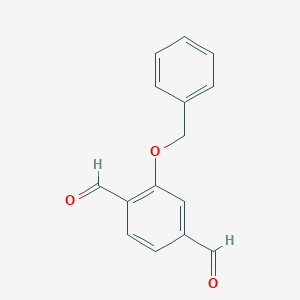
2-(Benzyloxy)benzene-1,4-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)benzene-1,4-dicarbaldehyde, also known as 2-(benzyloxy)terephthalaldehyde, is an organic compound with the molecular formula C15H12O3. It is a derivative of terephthalaldehyde, where one of the hydrogen atoms on the benzene ring is replaced by a benzyloxy group. This compound is primarily used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)benzene-1,4-dicarbaldehyde typically involves the reaction of terephthalaldehyde with benzyl alcohol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include toluene or dichloromethane.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Reaction Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)benzene-1,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(Benzyloxy)terephthalic acid.
Reduction: 2-(Benzyloxy)benzene-1,4-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)benzene-1,4-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)benzene-1,4-dicarbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The benzyloxy group can also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terephthalaldehyde: The parent compound without the benzyloxy group.
2,5-Dimethoxybenzene-1,4-dicarbaldehyde: A similar compound with methoxy groups instead of the benzyloxy group.
4-Formylbenzaldehyde: A related compound with a single aldehyde group.
Uniqueness
2-(Benzyloxy)benzene-1,4-dicarbaldehyde is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C15H12O3 |
|---|---|
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
2-phenylmethoxyterephthalaldehyde |
InChI |
InChI=1S/C15H12O3/c16-9-13-6-7-14(10-17)15(8-13)18-11-12-4-2-1-3-5-12/h1-10H,11H2 |
InChI-Schlüssel |
YGAXQMVZTBGZNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


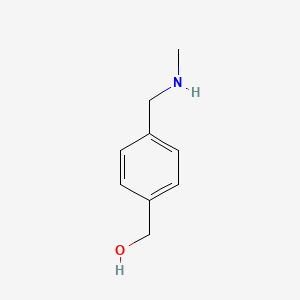
![3-[(3-Amino-4-methyl-2-pyridinyl)oxy]-1-propanol](/img/structure/B13582940.png)
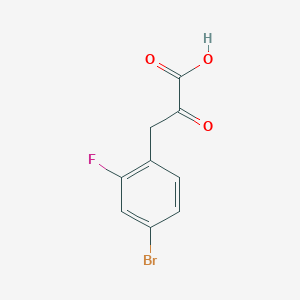
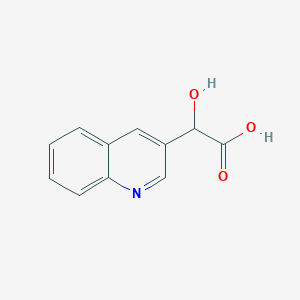


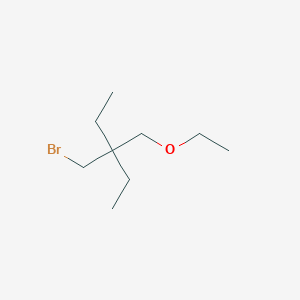
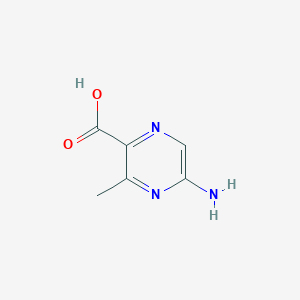
![methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride](/img/structure/B13582982.png)
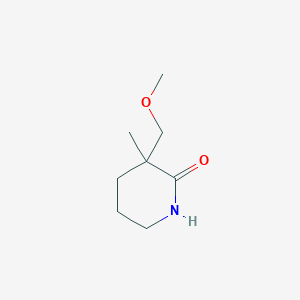
![6-(Methoxymethyl)benzo[d]isoxazol-3-amine](/img/structure/B13582987.png)
![2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13582990.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B13582997.png)
